molecular formula C14H18BrClN2O B5173049 5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide

5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide

Cat. No.: B5173049
M. Wt: 345.66 g/mol
InChI Key: ZWBKPVKDLOSNSK-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an ethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 2 positions of the benzene ring, respectively.

    N-alkylation: The intermediate product is then subjected to N-alkylation with 1-ethylpiperidine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has a similar structure but contains a pyridine ring and a sulfonamide group.

    5-bromo-2-chloro-N-ethylbenzamide: This compound lacks the piperidinyl group and has a simpler structure.

Uniqueness

5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide is unique due to the presence of the ethylpiperidinyl group, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrClN2O/c1-2-18-7-5-11(6-8-18)17-14(19)12-9-10(15)3-4-13(12)16/h3-4,9,11H,2,5-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBKPVKDLOSNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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